molecular formula C24H20Si2 B098887 1,1,2,2-Tetraphenyldisilane CAS No. 16343-18-3

1,1,2,2-Tetraphenyldisilane

Cat. No.: B098887
CAS No.: 16343-18-3
M. Wt: 364.6 g/mol
InChI Key: BXLNWOAYQXBHCY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraphenyldisilane is an organosilicon compound with the molecular formula C24H22Si2. It is characterized by the presence of two silicon atoms bonded to four phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research and industry .

Scientific Research Applications

1,1,2,2-Tetraphenyldisilane has several applications in scientific research:

Chemistry:

  • Used as a precursor for the synthesis of other organosilicon compounds.
  • Employed in the study of silicon-silicon bond formation and cleavage.

Biology and Medicine:

  • Investigated for potential use in drug delivery systems due to its unique structural properties.

Industry:

Safety and Hazards

1,1,2,2-Tetraphenyldisilane can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

1,1,2,2-Tetraphenyldisilane has been recognized as a new, environmentally benign radical mediator . Its synthetic utility is being explored for various chemical reactions, indicating its potential for future research and applications .

Preparation Methods

1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylsilane with a reducing agent such as lithium aluminum hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference .

Reaction Conditions:

    Reagents: Chlorodiphenylsilane, lithium aluminum hydride

    Solvent: Tetrahydrofuran

    Temperature: Room temperature to reflux

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures .

Chemical Reactions Analysis

1,1,2,2-Tetraphenyldisilane undergoes various chemical reactions, including:

Oxidation:

    Reagents: Oxidizing agents such as hydrogen peroxide or ozone

    Conditions: Mild to moderate temperatures

    Products: Silanols or siloxanes

Reduction:

    Reagents: Reducing agents like lithium aluminum hydride

    Conditions: Inert atmosphere, room temperature

    Products: Silanes

Substitution:

    Reagents: Halogenating agents (e.g., chlorine, bromine)

    Conditions: Room temperature to reflux

    Products: Halosilanes

These reactions highlight the versatility of this compound in forming various silicon-containing compounds .

Comparison with Similar Compounds

1,1,2,2-Tetraphenyldisilane can be compared with other similar organosilicon compounds, such as:

    Diphenylsilane: Contains two phenyl groups bonded to a single silicon atom.

    Triphenylsilane: Contains three phenyl groups bonded to a single silicon atom.

    Tetraphenylsilane: Contains four phenyl groups bonded to a single silicon atom.

The uniqueness of this compound lies in its two silicon atoms bonded to four phenyl groups, which imparts distinct chemical properties and reactivity compared to its counterparts .

Properties

IUPAC Name

diphenylsilylidene(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNWOAYQXBHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403893
Record name ACMC-1CCS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16343-18-3
Record name ACMC-1CCS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetraphenyldisilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,2,2-Tetraphenyldisilane?

A1: this compound is represented by the molecular formula C24H22Si2 and has a molecular weight of 366.61 g/mol. []

Q2: How is this compound typically synthesized?

A2: A common synthesis route involves the coupling of diphenylsilane using diphenyltitanocene as a catalyst at elevated temperatures (110°C) for 24 hours in the absence of solvent. []

Q3: Are there alternative synthetic approaches to this compound?

A3: Yes, this compound can be synthesized through the reaction of [{Ni(dmpe)}(2)(μ-SiHPh(2))(2)] (dmpe = 1,2-bis(dimethylphosphino)ethane) with diphenylacetylene (PhC≡CPh). This reaction proceeds via Si-H bond addition to the alkyne followed by coupling of the resulting tertiary silyl ligands. []

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: this compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si), Infrared (IR) spectroscopy, and X-ray crystallography. []

Q5: How does this compound act as a radical reducing agent?

A5: this compound serves as a source of silyl radicals in the presence of radical initiators such as triethylborane (Et3B) or azobisisobutyronitrile (AIBN). These radicals can then abstract halogens, chalcogens, or xanthates from organic molecules, leading to the formation of new carbon-carbon bonds or reduction products. [, ]

Q6: Can you provide an example of this compound's utility in organic synthesis?

A6: this compound facilitates the synthesis of biaryls via intramolecular free radical ipso-substitution of N-(2-bromoaryl)arenesulfonamides. [, ]

Q7: Has this compound been explored in materials science applications?

A7: Yes, studies have investigated the thermal properties of this compound and its derivatives (e.g., 1,2-dimethyl-1,1,2,2-tetraphenyldisilane) for potential use in chemical vapor deposition processes to produce silicon carbide thin films. []

Q8: What insights does X-ray crystallography provide about the structure of this compound?

A8: X-ray crystallography reveals key structural features such as the Si-Si bond length (2.35 Å) and Si-H bond length (0.97 Å) in this compound. [] Studies on related disilanes with bulky substituents demonstrate that steric congestion can lead to lengthening of the Si-Si and Si-C bonds. []

Q9: Can the conformation of this compound derivatives be influenced by substituents?

A9: Yes, the conformation of the C=C-Si-Si-C=C chain in 1,2-bis{(E)-1,2-diarylethenyl}-1,1,2,2-tetraphenyldisilane derivatives varies depending on the aryl substituents. For example, phenyl substituents result in a planar alignment with small Si-Si-C=C torsion angles, while other aryl groups lead to larger torsion angles and non-planar conformations. []

Q10: What is known about the stability of this compound?

A10: this compound is considered air-stable in its solid form. [] Further research may be needed to fully assess its stability under various conditions (e.g., light, moisture, temperature) relevant to specific applications.

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